Acesulfame
Overview
Description
Acesulfame is a synthetic calorie-free sugar substitute, often used as an artificial sweetener. It is known for being approximately 200 times sweeter than sucrose (common sugar). This compound is commonly used in various food and beverage products to provide sweetness without the added calories. It is a white crystalline powder with the chemical formula C₄H₄KNO₄S and a molecular weight of 201.24 g/mol .
Mechanism of Action
Target of Action
Acesulfame, also known as this compound potassium or Ace K, is a synthetic calorie-free sugar substitute . It primarily targets the sweet taste receptors in the mouth, specifically the heterodimeric receptor composed of the taste receptor, type 1, members 2 (T1R2) and 3 (T1R3) . These receptors are also expressed in the gut, where they are involved in intestinal absorption, metabolic regulation, and glucose homeostasis .
Mode of Action
This compound interacts with its targets by binding to the sweet taste receptors, thereby triggering a sweet taste sensation .
Biochemical Pathways
This compound is metabolized via two subsequent hydrolysis steps via acetoacetamide-N-sulfonate (ANSA) to acetoacetate and sulfamate . The this compound-hydrolyzing sulfatase is strictly manganese-dependent and belongs to the metallo beta-lactamase family . The ANSA hydrolase is an amidase signature domain enzyme .
Result of Action
The primary result of this compound’s action is the perception of sweetness without the caloric impact of sugar. Chronic use of this compound could affect cognitive functions, potentially via altering neuro-metabolic functions . It has been suggested that this compound may induce changes in gut bacteria and gut wall immune reactivity, which could negatively affect individuals with or susceptible to chronic inflammatory conditions .
Action Environment
This compound is stable under heat, even under moderately acidic or basic conditions, allowing it to be used as a food additive in baking, or in products that require a long shelf life . It is widely detected in the environment and generally reported to be environmentally persistent . The environmental risk assessment establishes that this compound has high margins of safety and presents a negligible risk to the aquatic environment .
Biochemical Analysis
Biochemical Properties
Acesulfame plays a significant role in biochemical reactions primarily due to its interaction with sweet-taste receptors on the tongue. These receptors, specifically the taste receptor type 1, member 2 (T1R2) and taste receptor type 1, member 3 (T1R3), are G-protein-coupled receptors that mediate the perception of sweetness. This compound binds to these receptors, triggering a signal transduction pathway that ultimately results in the sensation of sweetness . Additionally, this compound is stable under heat and acidic conditions, making it suitable for use in various food processing applications .
Cellular Effects
This compound has been shown to influence various cellular processes. Studies have indicated that this compound can affect the gut microbiome, leading to shifts in bacterial community composition and potential impacts on metabolic processes . In neuronal cells, this compound exposure has been associated with decreased ATP production and reduced cellular viability, which may affect neurocognitive functions . Furthermore, this compound has been observed to alter incretin secretion and glucose transport, influencing cellular metabolism and insulin regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with sweet-taste receptors. The primary binding site for this compound is located on the N-terminal domain of the T1R2 receptor . This binding induces conformational changes in the receptor, activating downstream signaling pathways involving G-proteins and second messengers such as cyclic AMP (cAMP). These signaling cascades ultimately lead to the perception of sweetness. Additionally, chronic exposure to this compound has been linked to metabolic dysregulation, including glycolysis inhibition and ATP depletion in hippocampal neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is known for its stability, with minimal degradation observed under typical storage conditions . Long-term exposure to this compound in animal models has revealed potential neurocognitive impairments and metabolic alterations . These effects are likely due to the cumulative impact of this compound on cellular and molecular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to alter fasting insulin and leptin levels, as well as pancreatic islet size . High doses of this compound, however, have been associated with adverse effects such as weight gain, shifts in the gut microbiome, and chronic inflammation . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It has been shown to affect glycolysis and ATP production in neuronal cells . Additionally, this compound can influence the gut microbiome, leading to changes in metabolic flux and metabolite levels . These interactions underscore the complex role of this compound in metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and excreted unchanged in the urine . This compound does not undergo significant metabolism, which contributes to its stability and persistence in the body. The distribution of this compound in tissues is influenced by its interactions with transporters and binding proteins, although specific details on these interactions remain limited .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with sweet-taste receptors on the cell membrane . These receptors are localized in the taste buds of the tongue, where this compound binds and activates the signaling pathways responsible for sweetness perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acesulfame is synthesized through a multi-step chemical process. The primary steps include:
Reaction of sulfamic acid with diketene:
Formation of acetoacetamide salt: The amidosulfamic acid salt reacts with diketene to form acetoacetamide salt.
Cyclization: The acetoacetamide salt undergoes cyclization with sulfur trioxide to form a cyclic sulfur trioxide adduct.
Hydrolysis: The cyclic sulfur trioxide adduct is hydrolyzed to form this compound-H.
Neutralization: This compound-H is neutralized with potassium hydroxide to obtain the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves precise control of reaction conditions, including temperature, pressure, and pH levels. The process is designed to maximize yield and purity while minimizing by-products and waste. The final product is typically purified through crystallization and filtration to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
Acesulfame undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and peroxymonosulfate.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used under specific conditions.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include acetoacetamide and other degradation products.
Reduction: Reduced forms of this compound and related compounds.
Substitution: Substituted derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
Acesulfame has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of artificial sweeteners and their chemical properties.
Biology: Investigated for its effects on metabolic pathways and interactions with biological molecules.
Medicine: Studied for its potential impact on health, including its role in weight management and diabetes control.
Industry: Widely used in the food and beverage industry as a sugar substitute.
Comparison with Similar Compounds
Acesulfame is often compared with other artificial sweeteners, such as:
Aspartame: Similar in sweetness but less stable under heat.
Saccharin: Has a slightly bitter aftertaste and is less sweet than this compound.
Sucralose: Sweeter than this compound but has a different chemical structure.
Stevia leaf extract (steviol glycoside): A natural sweetener with a different metabolic pathway
This compound is unique in its stability under heat and acidic conditions, making it suitable for a wide range of applications, including baking and long-shelf-life products .
Properties
IUPAC Name |
6-methyl-2,2-dioxooxathiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCFIWIQZPHFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |
Record name | Acesulfame [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048006 | |
Record name | Acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |
Record name | ACESULFAME K | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Acesulfame | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3380 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |
Record name | ACESULFAME K | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.83 | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from benzene or chloroform | |
CAS No. |
33665-90-6 | |
Record name | Acesulfame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acesulfame [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acesulfame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16868 | |
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Record name | Acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acesulfame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACESULFAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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